2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfonamide group and the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene moiety, in particular, may enhance its binding affinity and specificity for certain targets compared to similar compounds.
Properties
Molecular Formula |
C24H25N5O3S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-28-22(16-29(34(2,31)32)21-11-5-4-6-12-21)26-27-24(28)33-17-23(30)25-20-14-13-18-9-7-8-10-19(18)15-20/h4-15H,3,16-17H2,1-2H3,(H,25,30) |
InChI Key |
VMJFQBFQCUPEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.